molecular formula C16H12O2 B14709179 Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid CAS No. 22052-23-9

Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid

Cat. No.: B14709179
CAS No.: 22052-23-9
M. Wt: 236.26 g/mol
InChI Key: JZFZATNRMFWPRN-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid typically involves the Corey–Chaykovsky reaction. This reaction involves the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound with a yield of approximately 70% . The reaction conditions generally include the use of an inert atmosphere and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters or amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity or disrupt microbial cell membranes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-15(18)14-9-16(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFZATNRMFWPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297513
Record name spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22052-23-9
Record name NSC116461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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